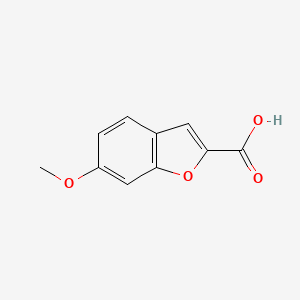

6-methoxybenzofuran-2-carboxylic Acid

Description

BenchChem offers high-quality 6-methoxybenzofuran-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxybenzofuran-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQELKSYGXWBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358835 | |

| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-61-6 | |

| Record name | 6-Methoxy-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid and its 3-Methyl Analog

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-methoxybenzofuran-2-carboxylic acid and its derivative, 6-methoxy-3-methylbenzofuran-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

A critical point of clarification is the distinction between two closely related compounds often associated with the name "6-methoxybenzofuran-2-carboxylic acid". The parent compound is 6-methoxybenzofuran-2-carboxylic acid (CAS 50551-61-6), while a common derivative is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4). This guide will address both compounds, clearly delineating their respective properties.

6-Methoxybenzofuran-2-carboxylic Acid

Table 1: Chemical Properties of 6-Methoxybenzofuran-2-carboxylic Acid

| Property | Value | Source |

| CAS Number | 50551-61-6 | [][2] |

| Molecular Formula | C₁₀H₈O₄ | [][2] |

| Molecular Weight | 192.17 g/mol | [] |

| IUPAC Name | 6-methoxy-1-benzofuran-2-carboxylic acid | [] |

| Melting Point | 206 °C | [3] |

| Boiling Point | 352.4±22.0 °C at 760 mmHg | [3] |

| Appearance | Pale yellow solid | |

| SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)O | [] |

| InChI | InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | [] |

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

Table 2: Chemical Properties of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

| Property | Value | Source |

| CAS Number | 10410-29-4 | [4] |

| Molecular Formula | C₁₁H₁₀O₄ | [4] |

| Molecular Weight | 206.19 g/mol | [4] |

| IUPAC Name | 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | [4] |

| Appearance | ||

| SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O | [4] |

| InChI | InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | [4] |

Spectroscopic Data

Experimental Protocols: Synthesis

The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, with the Perkin rearrangement being a notable approach.

General Synthesis via Perkin Rearrangement

The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran. This method can be adapted for the synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Experimental Workflow: Perkin Rearrangement

Caption: General workflow for the Perkin rearrangement synthesis.

Protocol:

-

A mixture of the starting 3-halocoumarin (e.g., 3-bromo-7-methoxy-2H-chromen-2-one) and a base such as sodium hydroxide is prepared in a solvent like ethanol.[2]

-

The reaction mixture is heated to reflux for a specified period, typically around 3 hours for conventional heating, or significantly less with microwave assistance.

-

Upon completion, the reaction mixture is cooled.

-

Acidification with a strong acid, such as hydrochloric acid, is performed to precipitate the carboxylic acid product.

-

The solid product is then collected by filtration, washed, and dried.

Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid as a Fruquintinib Intermediate

6-Methoxy-3-methylbenzofuran-2-carboxylic acid is a key intermediate in the synthesis of the anticancer drug Fruquintinib.[5] A common synthetic route involves the following steps:

Experimental Workflow: Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

Caption: Synthesis of the Fruquintinib intermediate.

Protocol:

-

A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and sodium acetate is heated to 135-145°C.[5]

-

After heating, the reaction mixture is cooled.

-

An aqueous workup is performed, often involving extraction with an organic solvent like methyl tertiary butyl ether.

-

The organic layers are combined, and the solvent is removed to yield the crude product.

-

Further purification steps, such as recrystallization or chromatography, may be employed to obtain the pure 6-methoxy-3-methylbenzofuran-2-carboxylic acid.

Biological Activity and Drug Development

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

General Biological Activities of Benzofuran Derivatives

Benzofuran cores are present in numerous natural products and synthetic compounds that exhibit a variety of pharmacological effects, including:

-

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][8]

-

Anti-inflammatory Activity: Certain benzofuran compounds possess anti-inflammatory properties.

-

Antimicrobial Activity: Antibacterial and antifungal activities have been reported for several benzofuran derivatives.[6]

-

Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[7]

Specific Biological Roles and Signaling Pathways

While specific signaling pathway involvement for 6-methoxybenzofuran-2-carboxylic acid is not extensively documented, the broader class of benzofuran derivatives has been implicated in key cancer-related pathways. For instance, some benzofuran-based compounds have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor progression and angiogenesis.

Signaling Pathway: Benzofuran Derivatives as HIF-1 Inhibitors

Caption: Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.

Furthermore, certain benzofuran derivatives have been investigated as Lysine-specific demethylase 1 (LSD1) inhibitors, a promising target in cancer therapy.[9]

Conclusion

6-Methoxybenzofuran-2-carboxylic acid and its 3-methyl derivative are valuable compounds in the field of medicinal chemistry. While the parent compound's properties are still being fully elucidated, its methylated analog has a well-established role as a crucial building block in the synthesis of the targeted anticancer drug, Fruquintinib. The broader class of benzofuran derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases, with significant potential in oncology through the modulation of pathways such as HIF-1 signaling. Further research into the specific biological activities and mechanisms of action of these and related compounds is warranted to unlock their full therapeutic potential.

References

- 2. Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative of interest in medicinal chemistry. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document details the spectroscopic characterization, synthesis, and potential biological relevance of 6-methoxybenzofuran-2-carboxylic acid, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Structural Information

6-Methoxybenzofuran-2-carboxylic acid (CAS No: 50551-61-6) possesses the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[3] The structure consists of a fused benzofuran ring system with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of 6-Methoxybenzofuran-2-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 50551-61-6 | [3] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| IUPAC Name | 6-methoxy-1-benzofuran-2-carboxylic acid | [3] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and methoxy protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[4] The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their substitution, and the proton on the furan ring will also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4] The carbons of the aromatic and furan rings will appear in the aromatic region (δ 100-160 ppm), with the carbon attached to the methoxy group showing a characteristic upfield shift.

Table 2: Predicted NMR Data for 6-Methoxybenzofuran-2-carboxylic Acid

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~11.0 (br s, 1H) | -COOH |

| ~7.6 (d, 1H) | H-7 |

| ~7.5 (s, 1H) | H-3 |

| ~7.2 (d, 1H) | H-4 |

| ~7.0 (dd, 1H) | H-5 |

| ~3.9 (s, 3H) | -OCH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxybenzofuran-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and benzofuran functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹.[5][6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching bands for the ether and carboxylic acid will be present in the 1300-1000 cm⁻¹ region.[5][6]

Table 3: Key IR Absorption Bands for 6-Methoxybenzofuran-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| ~3100 | C-H | Stretching (Aromatic) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| ~1600, ~1480 | C=C | Stretching (Aromatic) |

| ~1250 | C-O | Stretching (Aryl ether) |

| ~1200 | C-O | Stretching (Carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum of 6-methoxybenzofuran-2-carboxylic acid will show the molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.[3] Fragmentation patterns are expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).

Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Several synthetic routes can be envisioned for the preparation of 6-methoxybenzofuran-2-carboxylic acid. A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[7]

Experimental Protocol: Perkin Rearrangement

This protocol is a general procedure and may require optimization for the specific synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Materials:

-

Appropriate 3-halo-6-methoxycoumarin

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve the 3-halo-6-methoxycoumarin in ethanol.

-

Add a solution of sodium hydroxide in ethanol.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of 6-methoxybenzofuran-2-carboxylic acid via Perkin rearrangement.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, with many demonstrating significant potential as anticancer agents.[8][9] The mechanisms of action often involve interference with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While specific studies on 6-methoxybenzofuran-2-carboxylic acid are limited, its structural similarity to other biologically active benzofurans suggests it may also modulate these pathways.

Several key signaling pathways are frequently implicated in the therapeutic effects of benzofuran derivatives:

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been shown to inhibit the mTOR pathway, leading to the suppression of tumor growth.[10][11]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cell survival. Inhibition of the NF-κB pathway by benzofuran compounds can lead to anti-inflammatory and pro-apoptotic effects.[12][13][14][15][16]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and some benzofuran derivatives have been found to modulate MAPK signaling.[17][18][19]

Caption: Potential signaling pathways targeted by benzofuran derivatives.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structural elucidation based on predicted spectroscopic data and established synthetic methodologies. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential, particularly in the context of cancer and inflammatory diseases through the modulation of key signaling pathways. The information presented herein serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. lookchem.com [lookchem.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors [mdpi.com]

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid (CAS: 50551-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxybenzofuran-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 50551-61-6 , is a heterocyclic organic compound belonging to the benzofuran class. The benzofuran scaffold is a common motif in many natural products and synthetic molecules with a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 6-methoxybenzofuran-2-carboxylic acid and its derivatives, with a focus on its emerging role as a modulator of key biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxybenzofuran-2-carboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 50551-61-6 | [2] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Purity | >95% - 98% (as commercially available) | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)O |

Synthesis

While a specific, detailed protocol for the synthesis of 6-methoxybenzofuran-2-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing analogous benzofuran-2-carboxylic acids. A common and effective method involves the Perkin rearrangement of a substituted coumarin, or the cyclization of a substituted salicylaldehyde with an alpha-haloacetate followed by hydrolysis.

Representative Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is adapted from general procedures for the synthesis of benzofuran-2-carboxylic acids.

Step 1: Synthesis of 7-Methoxycoumarin (Upstream Product)

The synthesis would typically start from a commercially available precursor like 2-hydroxy-4-methoxybenzaldehyde.[2]

Step 2: Halogenation of 7-Methoxycoumarin

The 7-methoxycoumarin is halogenated, typically brominated at the 3-position, to yield 3-bromo-7-methoxycoumarin.[2]

Step 3: Perkin Rearrangement to 6-Methoxybenzofuran-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-7-methoxycoumarin (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add a strong base, such as sodium hydroxide (3 equivalents), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The product, 6-methoxybenzofuran-2-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pale yellow solid.[3]

Biological Activities and Therapeutic Potential

Derivatives of benzofuran-2-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of monoacylglycerol lipase (MAGL).[6] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[7][8] The inhibition of MAGL also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8]

A patent for piperazine derivatives as MAGL inhibitors mentions a compound incorporating the 6-methoxybenzofuran-2-carboxylic acid moiety, indicating its utility as a scaffold in designing MAGL inhibitors.[6] While a specific IC₅₀ value for 6-methoxybenzofuran-2-carboxylic acid is not provided, the patent discloses that compounds of the described formula have IC₅₀ values for MAGL inhibition ranging from 0.000001 µM to 25 µM.[6]

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the consequences of its inhibition.

Caption: MAGL Inhibition Pathway.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[5][9][10] The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[11] For instance, a derivative of benzofuran-2-carboxamide showed potent anti-proliferative activity against several cancer cell lines, with the presence of a 6-methoxy group being crucial for its high potency.[5] Another study reported that a shikonin-benzo[b]furan derivative exhibited powerful anti-cancer activity against HT29 cells with an IC₅₀ value of 0.18 µM by inhibiting tubulin polymerization.[2]

The table below summarizes the anticancer activity of some benzofuran derivatives, highlighting the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 | 0.87 | [5] |

| HeLa | 0.73 | [5] | |

| A549 | 0.57 | [5] | |

| Shikonin-benzo[b]furan derivative (6c) | HT29 | 0.18 | [2] |

| 3-methylbenzofuran derivative (16b) | A549 | 1.48 | [5] |

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[4][12] Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL.[4] Some derivatives also exhibited antifungal activity against Candida species.[4]

Experimental Protocols

MAGL Inhibition Assay (General Protocol)

This is a generalized protocol for determining the in vitro inhibitory activity of compounds against MAGL.

-

Enzyme and Substrate Preparation: Recombinant human MAGL and a suitable substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate) are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer).

-

Inhibitor Preparation: The test compound, 6-methoxybenzofuran-2-carboxylic acid or its derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound at different concentrations.

-

Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the enzymatic reaction by measuring the absorbance or fluorescence at regular intervals using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay - General Protocol)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6-methoxybenzofuran-2-carboxylic acid or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its core structure is featured in compounds with promising activity as MAGL inhibitors, anticancer agents, and antimicrobial agents. Further research to elucidate the specific biological targets and mechanisms of action of 6-methoxybenzofuran-2-carboxylic acid and its derivatives is warranted to fully explore its therapeutic potential. The synthetic routes and experimental protocols provided in this guide offer a foundation for researchers to advance the investigation of this intriguing molecule.

References

- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. benzofuran carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

The Biological Versatility of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This core structure is a recurring motif in a multitude of biologically active natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with 6-methoxybenzofuran-2-carboxylic acid and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific biological data for the parent compound, 6-methoxybenzofuran-2-carboxylic acid, is limited in the available literature, this guide summarizes the activities of its closely related derivatives to provide a comprehensive understanding of its potential therapeutic applications.

Biological Activities and Quantitative Data

Derivatives of 6-methoxybenzofuran-2-carboxylic acid have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Benzofuran derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the benzofuran scaffold has been shown to significantly influence their anticancer potency.

| Compound | Cell Line | Activity | Value | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | IC₅₀ | 6.3 ± 2.5 µM | [1] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 3.8 ± 0.5 µM | [1] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | IC₅₀ | 3.5 ± 0.6 µM | [1] |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | MbtI (Salicylate Synthase) | IC₅₀ | 51.9 ± 10.1 µM | [2] |

Antimicrobial and Antifungal Activity

Halogenated derivatives of benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and pathogenic fungi.

| Compound | Microorganism | Activity | Value | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240) | MIC | 50 - 200 µg/mL | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240) | MIC | 50 - 200 µg/mL | [3] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | MIC | 100 µg/mL | [3] |

| 2-Salicyloylbenzofuran derivative 8h | S. faecalis, MSSA, MRSA | MIC | 0.06–0.12 mM | [4] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 6-methoxybenzofuran-2-carboxylic acid derivatives can be attributed to their interaction with various cellular signaling pathways.

Pim-1 Kinase Signaling Pathway

Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.

BMP-2 Signaling Pathway

Certain 6-methoxybenzofuran derivatives have been found to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2), making them potential candidates for treating osteoporosis.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 6-methoxybenzofuran-2-carboxylic acid derivative. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the 6-methoxybenzofuran-2-carboxylic acid derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Pim-1 kinase, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.

-

Compound Addition: Add varying concentrations of the 6-methoxybenzofuran-2-carboxylic acid derivative to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid and its derivatives represent a promising class of compounds with a wide array of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their possible application in the treatment of bone-related disorders. The provided experimental protocols offer a foundation for the further investigation and characterization of these compounds. Future research should focus on elucidating the specific molecular targets and further optimizing the benzofuran scaffold to enhance potency and selectivity for the development of novel therapeutic agents.

References

- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Both natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including antiviral, antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The inherent versatility of this heterocyclic system allows for extensive structural modifications, making it an attractive template for drug discovery campaigns.

This guide focuses on the discovery of derivatives based on the 6-methoxybenzofuran-2-carboxylic acid core. We will explore various synthetic pathways, detail key experimental protocols, and present quantitative biological data for derivatives exhibiting potential as anticancer, antitubercular, and antimicrobial agents. Furthermore, we will delve into structure-activity relationships (SAR) and visualize key mechanisms of action to provide a comprehensive overview for researchers in the field.

Synthetic Strategies and Experimental Workflows

The synthesis of substituted benzofuran-2-carboxylic acid derivatives often involves multi-step reaction sequences, starting from commercially available precursors. Key strategies include intramolecular cyclization, halogenation, and functional group interconversion to generate a diverse library of compounds.

Caption: Generalized workflow for the synthesis of benzofuran derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide [1] This protocol describes the conversion of a carboxylic acid to a carboxamide, a common step in creating derivatives for biological screening.

-

Acid Chloride Formation: To a solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid in a dry solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

-

Amidation: After stirring, the solvent is evaporated under reduced pressure. The resulting crude acid chloride is dissolved in an appropriate solvent and slowly added to a cooled solution of ammonium hydroxide.

-

Purification: The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water, and dried to yield the target carboxamide. The product is often purified further by recrystallization.

Protocol 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [3] This protocol outlines a two-step synthesis involving a one-pot cyclization followed by hydrolysis.

-

Cyclization/Ester Formation: Commercially available methyl 3,5-dihydroxybenzoate is dissolved in dry DMF. Propargyl bromide, anhydrous K₂CO₃, KI, and CuI are added under a nitrogen atmosphere. The mixture is heated (e.g., at 75 °C for 24 h). This reaction proceeds via a phenyl propargyl ether intermediate, which undergoes a Claisen rearrangement to form the 2-methylbenzofuran ester derivative.[3] The product is isolated by extraction with ethyl acetate.

-

Hydrolysis: The methyl ester derivative is dissolved in a mixture of methanol and water containing NaOH. The solution is stirred at an elevated temperature (e.g., 55 °C for 6 h). After removing methanol under vacuum, the pH is adjusted to 3-4 with 1 M HCl to precipitate the carboxylic acid, which is then collected by filtration.[3]

Protocol 3: Synthesis of Aminoalkyl Derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [4] This procedure involves bromination of the 2-methyl group followed by nucleophilic substitution.

-

Bromination: Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is dissolved in a solvent like CCl₄. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added. The mixture is refluxed until the reaction is complete.

-

Condensation with Amines: The resulting methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate is dissolved in acetone. An appropriate amine and powdered anhydrous K₂CO₃ are added, and the mixture is stirred.

-

Purification and Salt Formation: The product is purified by column chromatography. The final amino derivatives are often converted to their hydrochloride salts by dissolving in a suitable solvent and treating with HCl.

Biological Activity and Therapeutic Potential

Derivatives of the benzofuran carboxylic acid scaffold have been investigated for several therapeutic applications, with promising results in oncology, infectious diseases, and beyond.

Anticancer Activity

Several bromo-derivatives of benzofuran have shown significant and selective cytotoxic activity against various human cancer cell lines.[1][5] The mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines [1][5]

| Compound ID | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1c | K562 (Leukemia) | 2.5 ± 0.2 |

| MOLT-4 (Leukemia) | 2.0 ± 0.1 | |

| HeLa (Cervical) | 3.0 ± 0.2 | |

| 1e | K562 (Leukemia) | 3.0 ± 0.3 |

| MOLT-4 (Leukemia) | 3.0 ± 0.2 | |

| HeLa (Cervical) | 4.0 ± 0.3 | |

| 2d | K562 (Leukemia) | 4.0 ± 0.3 |

| MOLT-4 (Leukemia) | 4.0 ± 0.2 | |

| HeLa (Cervical) | 5.0 ± 0.4 | |

| 3a | K562 (Leukemia) | 10.0 ± 0.5 |

| MOLT-4 (Leukemia) | 10.0 ± 0.6 | |

| HeLa (Cervical) | 15.0 ± 0.8 | |

| 3d | K562 (Leukemia) | 10.0 ± 0.7 |

| MOLT-4 (Leukemia) | 10.0 ± 0.5 |

| | HeLa (Cervical) | 15.0 ± 0.9 |

Data represents the mean ± SD from multiple experiments.

Caption: Proposed apoptotic pathway activated by cytotoxic benzofurans.[5]

Antitubercular Activity

A key strategy in developing new antitubercular agents is the identification of compounds that inhibit novel mycobacterial targets. Salicylate synthase (MbtI) is an essential enzyme for iron acquisition in Mycobacterium tuberculosis and represents a promising target.[3]

Table 2: Inhibition of Mycobacterial Salicylate Synthase (MbtI) [3]

| Compound | Target | IC₅₀ (µM) | % Residual Activity at 100 µM |

|---|---|---|---|

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid (1) | MbtI | 51.9 ± 10.1 | 34.5 ± 10.1 |

| Methyl Ester Derivative (2) | MbtI | > 100 | 82.5 ± 11.1 |

The data highlights the necessity of the free carboxylic acid for inhibitory activity.

Caption: Inhibition of the MbtI enzyme in the mycobacterial iron acquisition pathway.

Antimicrobial and Antifungal Activity

Certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated notable activity against Gram-positive bacteria and pathogenic yeasts.[6]

Table 3: Antimicrobial Activity of Benzofuran Derivatives [6]

| Compound ID | Microorganism | MIC (µg/mL) |

|---|---|---|

| III | Staphylococcus aureus (Gram +) | 50 - 200 |

| Candida albicans (Yeast) | 100 | |

| Candida parapsilosis (Yeast) | 100 | |

| IV | Staphylococcus aureus (Gram +) | 50 - 200 |

| VI | Staphylococcus aureus (Gram +) | 50 - 200 |

| | Candida albicans (Yeast) | 100 |

Structure-Activity Relationship (SAR) Analysis

The biological data gathered from these derivatives allows for the formulation of key structure-activity relationships that can guide future optimization efforts.

-

Importance of Halogenation: The introduction of bromine atoms, particularly onto a methyl or acetyl group attached to the benzofuran system, consistently increases cytotoxic activity against cancer cells.[1][5]

-

Role of the Carboxylic Acid: For antitubercular activity via MbtI inhibition, a free carboxylic acid is essential. The corresponding methyl ester is significantly less active, suggesting a critical interaction of the carboxylate group with the enzyme's active site.[3]

-

Substituent Positions: In one series of anticancer compounds, the specific arrangement of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to be crucial for both the activity and selectivity of the lead compound.[1]

Conclusion

The 6-methoxybenzofuran-2-carboxylic acid scaffold and its related structures are exceptionally versatile platforms for the discovery of new therapeutic agents. Through straightforward and adaptable synthetic protocols, a wide range of derivatives can be generated. These compounds have demonstrated potent and varied biological activities, including selective cytotoxicity against cancer cells through apoptosis induction, inhibition of essential enzymes in M. tuberculosis, and broad-spectrum antimicrobial effects. The clear structure-activity relationships identified provide a logical framework for the rational design of next-generation derivatives with enhanced potency and improved pharmacological profiles. This body of research underscores the continued importance of the benzofuran core in modern drug discovery.

References

Spectroscopic Analysis of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-methoxybenzofuran-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the presented data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for 6-methoxybenzofuran-2-carboxylic acid. These predictions are derived from data reported for analogous structures and general spectroscopic principles for carboxylic acids.

Table 1: Predicted ¹H-NMR Data for 6-Methoxybenzofuran-2-carboxylic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.4 | s | - |

| H4 | ~7.6 | d | ~8.8 |

| H5 | ~7.0 | dd | ~8.8, ~2.4 |

| H7 | ~7.2 | d | ~2.4 |

| OCH₃ | ~3.9 | s | - |

| COOH | ~12-13 | br s | - |

Table 2: Predicted ¹³C-NMR Data for 6-Methoxybenzofuran-2-carboxylic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~115 |

| C3a | ~122 |

| C4 | ~124 |

| C5 | ~114 |

| C6 | ~158 |

| C7 | ~98 |

| C7a | ~150 |

| COOH | ~165 |

| OCH₃ | ~56 |

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be confirmed by experimental analysis.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C-NMR spectra of benzofuran-2-carboxylic acid derivatives, based on standard laboratory practices.[1]

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid 6-methoxybenzofuran-2-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H-NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

-

-

¹³C-NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H-NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using NMR spectroscopy.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

References

The Osteogenic Potential of 6-Methoxybenzofuran-2-Carboxylic Acid Derivatives: A Technical Overview of Therapeutic Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 6-methoxybenzofuran-2-carboxylic acid derivatives, with a primary focus on their role in promoting bone formation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of osteoporosis and regenerative medicine. Recent studies have identified the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway as a key therapeutic target for this class of compounds, offering a promising avenue for the development of novel anabolic agents for skeletal disorders.

Core Therapeutic Target: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)

The principal mechanism of action for osteogenic 6-methoxybenzofuran-2-carboxylic acid derivatives is the upregulation of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor belonging to the transforming growth factor-β (TGF-β) superfamily, which plays a pivotal role in the induction of osteoblast differentiation and subsequent bone formation. By enhancing the expression of BMP-2, these compounds effectively stimulate the body's natural bone regenerative processes.

The downstream signaling cascade initiated by the upregulation of BMP-2 involves the activation of the ERK (Extracellular signal-Regulated Kinase) and ATF4 (Activating Transcription Factor 4) pathways. This BMP2–ERK–ATF4 axis is crucial for promoting the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts.

Lead Compounds and In Vivo Efficacy

Research has highlighted two promising derivatives of 6-methoxybenzofuran-2-carboxylic acid:

-

Compound 125: Identified as N-(2-(dimethylamino)ethyl)-6-methoxybenzofuran-2-carboxamide methanesulfonate, this compound has demonstrated significant anti-osteoporotic effects by promoting bone formation.[1]

-

Compound I-9: A further optimized derivative that has shown superior efficacy in promoting bone formation compared to Compound 125.[2][3][4][5]

The chemical structures of these lead compounds are presented below:

Figure 1: Chemical Structures of Lead Compounds (Image derived from Zhou et al., 2024)[2][3]

(A) Lead Compound 1

(C) Compound I-9

Caption: Structures of key 6-methoxybenzofuran derivatives.

Quantitative Data Summary

The following table summarizes the quantitative in vivo efficacy data for Compound 125 and Compound I-9 in aged mouse models of osteoporosis.[2][3]

| Parameter | Control Group | Compound 125 | Compound I-9 |

| Bone Volume / Total Volume (BV/TV) (%) | 1.27 | 2.59 | 3.83 |

| Trabecular Number (Tb.N) (1/mm) | 0.21 | 0.35 | 0.55 |

| Trabecular Separation (Tb.Sp) (mm) | 0.72 | Not specified | 0.55 |

| Bone Mineral Density (BMD) (g/cm³) | Not specified | 0.108 | 0.117 |

| Osteoblast Number (per mm²) | 41 | 55.67 | 68.67 |

Signaling Pathway Visualization

The signaling cascade initiated by 6-methoxybenzofuran-2-carboxylic acid derivatives, leading to osteogenesis, is depicted below.

References

- 1. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxybenzofuran-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among its derivatives, 6-methoxybenzofuran-2-carboxylic acid stands out as a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the methoxy group on the benzene ring and the carboxylic acid function on the furan ring, provide key handles for chemical modification to modulate physicochemical properties and biological activity. This guide delves into the synthesis, chemical properties, and burgeoning applications of 6-methoxybenzofuran-2-carboxylic acid in the quest for new drugs.

Synthesis and Chemical Properties

While a specific, detailed experimental protocol for the direct synthesis of 6-methoxybenzofuran-2-carboxylic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzofuran-2-carboxylic acids. The Perkin rearrangement of a suitably substituted 3-halocoumarin is a well-established method for this transformation.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Experimental Protocol (Proposed):

Step 1: Synthesis of 7-Methoxycoumarin

This step would likely involve a Pechmann condensation of 4-methoxyphenol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a condensing agent like sulfuric acid.

Step 2: Bromination of 7-Methoxycoumarin

The resulting 7-methoxycoumarin would then be brominated at the 3-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride, with a radical initiator like benzoyl peroxide.

Step 3: Perkin Rearrangement to 6-Methoxybenzofuran-2-carboxylic acid

The final step involves the Perkin rearrangement of the 3-bromo-7-methoxycoumarin.[1][2][3][4][5] This reaction is typically carried out by heating the halocoumarin with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide. The base catalyzes the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring, yielding 6-methoxybenzofuran-2-carboxylic acid after acidification. Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement.[3][4]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

Applications in Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 6-methoxy group can enhance metabolic stability and modulate receptor binding.

1. Anticancer Agents:

Derivatives of benzofuran-2-carboxylic acid have shown significant potential as anticancer agents.[6][7] The carboxylic acid moiety can act as a key pharmacophore, forming crucial interactions with biological targets. The general workflow for utilizing this building block in anticancer drug discovery is depicted below.

Caption: Drug discovery workflow using the core scaffold.

Studies have shown that the introduction of a 6-methoxy group can be beneficial for the antiproliferative activity of benzofuran derivatives against various cancer cell lines.[6] For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives with a 6-methoxy group exhibited higher potency compared to their unsubstituted counterparts.[6]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | HCT-116 (Colon) | 0.87[6] |

| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | HeLa (Cervical) | 0.73[6] |

| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | A549 (Lung) | 0.57[6] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9) | SQ20B (Head and Neck) | 0.46[8] |

| 6-HMA-benzofuran derivative (compound 5) | - | Kᵢ = 88 nM (uPA inhibition)[8] |

2. Enzyme Inhibitors:

The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimetic, leading to the design of inhibitors for protein tyrosine phosphatases like Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy.[9] Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.

Caption: Inhibition of LYP by benzofuran derivatives.

Derivatives of benzofuran-2-carboxylic acid have been developed as reversible inhibitors of LYP with Kᵢ values in the low micromolar range.[9]

3. Anti-inflammatory and Other Activities:

Beyond cancer and immunotherapy, benzofuran derivatives have demonstrated a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The core structure serves as a template for generating libraries of compounds for screening against various therapeutic targets.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the array of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The demonstrated success of related scaffolds in approved drugs further underscores the potential of this chemical entity. Future exploration of derivatives of 6-methoxybenzofuran-2-carboxylic acid is warranted to unlock its full therapeutic potential in oncology, immunology, and beyond.

References

- 1. Perkin Rearrangement [drugfuture.com]

- 2. Perkin Rearrangement [drugfuture.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction [pubmed.ncbi.nlm.nih.gov]

- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of biological activities. While direct, in-depth studies on this specific molecule are limited, research on structurally related benzofuran-2-carboxylic acid derivatives points towards two primary mechanisms of action: the inhibition of lymphoid tyrosine phosphatase (LYP/PTPN22) and the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of these potential mechanisms, supported by experimental protocols and quantitative data from closely related analogues.

Potential Mechanisms of Action

Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its overexpression or gain-of-function mutations are associated with autoimmune diseases, while its inhibition is being explored as a strategy for cancer immunotherapy.[1][3] The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of LYP and inhibit its function.[1]

Inhibition of LYP by a molecule like 6-methoxybenzofuran-2-carboxylic acid would be expected to enhance TCR signaling. This leads to increased T-cell activation, a crucial step in mounting an anti-tumor immune response.[1] Studies on related derivatives have shown that this inhibition is reversible and can be selective over other phosphatases.[1][3]

Below is a diagram illustrating the proposed signaling pathway.

Modulation of Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in the formation of bone and cartilage.[4] The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8).[5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in osteoblast differentiation and bone formation.[4][5]

Certain benzofuran derivatives have been shown to upregulate the expression of BMP-2, a key ligand in this pathway. By increasing the availability of BMP-2, these compounds can promote osteogenesis, suggesting a potential therapeutic application in conditions like osteoporosis.

The following diagram outlines the BMP signaling cascade.

Quantitative Data

Table 1: Inhibitory Activity of Benzofuran Derivatives against LYP

| Compound Reference | Structure | Ki (μM) | Inhibition Type |

| D14 | Benzofuran-2-carboxylic acid derivative | 1.34 | Reversible |

| D34 | Benzofuran-2-carboxylic acid derivative | 0.93 | Reversible |

| Compound 526 | 6-hydroxybenzofuran-5-carboxylic acid derivative | 0.27 | - |

Data sourced from studies on LYP inhibition by benzofuran derivatives.[1][2][3]

Table 2: Cytotoxic Activity of Benzofuran Derivatives (IC50 in μM)

| Compound Reference | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | HUVEC (Normal) |

| Compound 7 | 6.3 ± 2.5 | 11 ± 3.2 | - | >1000 |

| Compound 8 | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 | >1000 |

Data represents the concentration of the compound that inhibits 50% of cell growth and is sourced from studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of 6-methoxybenzofuran-2-carboxylic acid.

LYP Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of a test compound against LYP.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Dilute the recombinant LYP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Prepare a solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells.

-

Add the diluted LYP enzyme to each well and incubate for a predefined period (e.g., 15 minutes at room temperature) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation. For determining the inhibition constant (Ki), the assay should be repeated with varying substrate concentrations.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., A549, HepG2) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-methoxybenzofuran-2-carboxylic acid in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Osteogenic Differentiation Assay

This protocol assesses the ability of a compound to induce the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts.

Methodology:

-

Cell Culture:

-

Isolate and culture primary BMSCs from a suitable animal model (e.g., mouse or rat).

-

Culture the BMSCs in an appropriate growth medium until they reach a desired confluency.

-

-

Induction of Differentiation:

-

Switch the growth medium to an osteogenic differentiation medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.

-

Treat the cells with various concentrations of 6-methoxybenzofuran-2-carboxylic acid.

-

-

Assessment of Osteogenic Markers:

-

Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., day 7), lyse the cells and measure the ALP activity using a colorimetric assay. ALP is an early marker of osteoblast differentiation.

-

Mineralization Assay (Alizarin Red Staining): After a longer period of treatment (e.g., day 14-21), fix the cells and stain with Alizarin Red S solution, which stains calcium deposits, indicating matrix mineralization, a late marker of osteogenic differentiation. Quantify the staining by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: At various time points, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes such as Runx2, ALP, and Osteocalcin.

-

Conclusion

The available evidence suggests that 6-methoxybenzofuran-2-carboxylic acid likely exerts its biological effects through the inhibition of lymphoid tyrosine phosphatase and/or the modulation of the BMP signaling pathway. These mechanisms of action present exciting opportunities for the development of novel therapeutics for cancer immunotherapy and bone disorders, respectively. Further research is warranted to elucidate the precise molecular interactions and to perform a comprehensive structure-activity relationship analysis for this specific compound and its derivatives. The experimental protocols provided in this guide offer a robust framework for such future investigations.

References

- 1. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel negative regulatory mechanism of Smurf2 in BMP/Smad signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of Benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The inherent versatility of the benzofuran scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive review of the synthesis and applications of benzofuran-2-carboxylic acid, with a focus on detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of Benzofuran-2-carboxylic Acid

The synthesis of the benzofuran-2-carboxylic acid core can be achieved through several strategic routes, each offering distinct advantages in terms of starting material availability, substituent tolerance, and reaction conditions. Key methodologies include the Perkin rearrangement, palladium-catalyzed cyclizations, and syntheses starting from salicylaldehydes.

Perkin Rearrangement

A classic and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[1] This reaction proceeds via a base-catalyzed ring contraction, offering a high-yield pathway to the desired products. Microwave-assisted protocols have been shown to significantly reduce reaction times compared to traditional heating methods.[1]

Synthesis from Salicylaldehydes

Substituted salicylaldehydes are common starting materials for the synthesis of benzofuran-2-carboxylic acid derivatives. A typical approach involves the reaction of a salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base to form an intermediate phenoxyacetate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, yields the benzofuran-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

Palladium-Catalyzed Syntheses